molecular formula C6H5Cl2NO B031471 2,6-Dichloropyridine-4-methanol CAS No. 101990-69-6

2,6-Dichloropyridine-4-methanol

Cat. No. B031471
M. Wt: 178.01 g/mol
InChI Key: YDGJTFCKLFLWFM-UHFFFAOYSA-N
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Patent
US06281231B1

Procedure details

1.4 g of 2,6-dichloro-4-pyridinemethanol were dissolved into 5 ml of pyridine, and the solution was cooled by ice. To this, 1.5 g of 2-nitrobenzoyl chloride, which was prepared from 2-nitrobenzoic acid and thionyl chloride, were added dropwise. After the reacted solution was stirred for 2 hours, dichloromethane was added. The organic phase was washed with water, and was dried by adding sodium sulfate. The solvent was removed by evaporation, and the residue was purified by silica gel column chromatography to obtain 1.4 g of (2,6-dichloro-4-pyridinyl)methyl 2-nitrobenzoate ester (Compound No. 69).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1]C1C=C(CO)C=C(Cl)N=1.N1C=CC=CC=1.[N+:17]([C:20]1[CH:28]=[CH:27][CH:26]=[CH:25][C:21]=1[C:22](O)=[O:23])([O-:19])=[O:18].S(Cl)(Cl)=O>ClCCl>[N+:17]([C:20]1[CH:28]=[CH:27][CH:26]=[CH:25][C:21]=1[C:22]([Cl:1])=[O:23])([O-:19])=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)CO)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
After the reacted solution was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled by ice
ADDITION
Type
ADDITION
Details
were added dropwise
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
was dried
ADDITION
Type
ADDITION
Details
by adding sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)Cl)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.